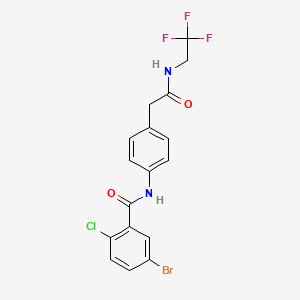

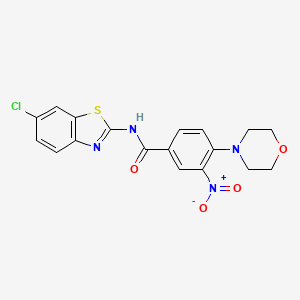

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III) (2.8 g) and anhydrous potassium carbonate (1 g) in dry acetone (15 ml) was prepared to which ethyl chloroacetate (1.2 ml) was added and the mixture was stirred for 8 h at room temperature .Physical And Chemical Properties Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Aplicaciones Científicas De Investigación

Structural Analysis and Coordination Compounds

A compound related to 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has been synthesized and studied for its structural properties and potential in forming coordination compounds with cobalt and nickel. This research explored the molecule's conformers and tautomers through ab initio calculations and X-ray diffraction analyses, indicating its versatile bonding capabilities (Téllez et al., 2013).

Antimicrobial and Analgesic Activities

Derivatives of benzoxazole, including this compound, have been studied for their antimicrobial and analgesic properties. A study synthesizing and testing various benzoxazole derivatives found notable antimicrobial and analgesic activities, along with significant receptor affinity in molecular docking studies (Jayanna et al., 2013).

Antimicrobial Spectrum and Activity

A series of novel benzoxazole derivatives, including those related to this compound, were synthesized and tested against various Gram-positive, Gram-negative bacteria, and yeasts like Candida species. These compounds displayed a broad spectrum of antimicrobial activity, showing promising efficacy (Temiz‐Arpacı et al., 2005).

Electrochemistry and Electrogenerated Chemiluminescence

Benzoxazole derivatives, an important category of heterocyclic compounds, show significant interest in photonics and electronics due to their efficient luminescence. A study on the electrochemistry and electrogenerated chemiluminescence of these compounds, including this compound derivatives, revealed that their electrochemical and ECL behavior depends on the substituents at the benzoxazole ring, indicating potential applications in optoelectronics and sensing technologies (Zhao et al., 2015).

Anticancer Activity

Recent research on novel 4-chloro-1,3-benzoxazole derivatives, closely related to this compound, has explored their potential as anticancer agents. The study included the synthesis, computational docking, and biological evaluation of these compounds, finding some derivatives to exhibit significant anticancer activities (Fathima et al., 2022).

Antiprotozoal and Antimicrobial Activities

Benzoxazole derivatives have been explored for their antiprotozoal and antimicrobial activities. A study utilizing benzoxazolyl aniline as a scaffold synthesized a series of derivatives showing promising antimalarial, antileishmanial, antitrypanosomal, and antimicrobial activities. This highlights the potential of this compound derivatives in treating protozoal infections (Abdelgawad et al., 2021).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the research and development of benzoxazole derivatives, including “5-(1,3-Benzoxazol-2-yl)-2-chloroaniline”, have promising future directions.

Propiedades

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)

![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)

![1-Ethylsulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2473092.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)

![1-[6-(Difluoromethyl)pyridazin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2473106.png)

![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel](/img/structure/B2473107.png)